

The history and development of Amphocil

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An In-depth Technical Guide to the History and Development of **Amphocil** (Amphotericin B Cholesteryl Sulfate Complex)

Introduction

Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of systemic fungal infections for decades. Its broad spectrum of activity and fungicidal nature make it a potent therapeutic agent. However, the clinical utility of its conventional formulation, amphotericin B deoxycholate (DAmB), is significantly hampered by dose-limiting toxicities, most notably nephrotoxicity and infusion-related reactions.[1][2][3] This prompted the development of lipid-based formulations to improve the safety profile of amphotericin B while maintaining its antifungal efficacy.[4][5] **Amphocil**, also known as Amphotericin B Colloidal Dispersion (ABCD), is one such second-generation lipid formulation, developed as a discoidal complex of amphotericin B and cholesteryl sulfate.[6][7] This guide provides a comprehensive technical overview of the history, development, mechanism of action, and key experimental data related to **Amphocil**.

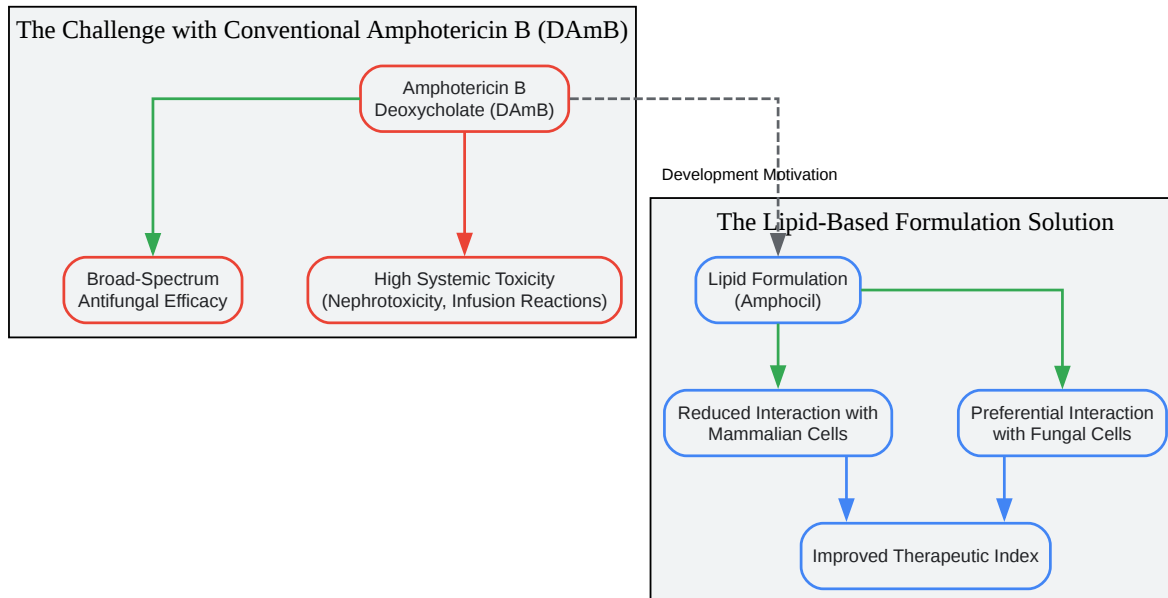
History and Development

The journey of **Amphocil** began with the need for a less toxic alternative to conventional amphotericin B. Research focused on associating the amphotericin B molecule with lipids to alter its pharmacokinetic properties and reduce its interaction with mammalian cell membranes, thereby decreasing toxicity.[5]

- 1955: Amphotericin B was first isolated from *Streptomyces nodosus*. [8]

- Late 1950s: The conventional formulation with deoxycholate (Fungizone®) was developed and became the standard of care for invasive fungal infections.[5]
- 1980s-1990s: The significant toxicities of DAmB spurred the development of lipid-based formulations.
- 1993: **Amphocil** received its first approval, marking a significant step towards safer amphotericin B therapy.[9]
- Post-Approval: Further clinical studies were conducted to evaluate its efficacy and safety in various patient populations, including those with invasive fungal infections who were refractory to or intolerant of conventional therapy.[10]

The core rationale for **Amphocil**'s development is illustrated below.



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Caption: Rationale for the development of lipid-based amphotericin B formulations.

Chemical Composition and Physicochemical Properties

Amphocil is a sterile, pyrogen-free lyophilized product for intravenous administration. It is an equimolar complex of amphotericin B and cholesteryl sulfate.[\[11\]](#) Upon reconstitution, it forms a colloidal dispersion of microscopic, uniform, disc-shaped particles with a mean hydrodynamic diameter of approximately 115 nm.[\[7\]](#)[\[12\]](#)

Table 1: Physicochemical Properties of **Amphocil**

Property	Description	Reference
Active Ingredient	Amphotericin B	[11]
Lipid Component	Cholesteryl Sulfate (Sodium Salt)	[7] [11]
Molar Ratio	Amphotericin B : Cholesteryl Sulfate (1:1)	[7] [12]
Structure	Uniform, disc-shaped, thermodynamically stable complexes	[7] [12]
Mean Diameter	~115 nm	[7] [12]

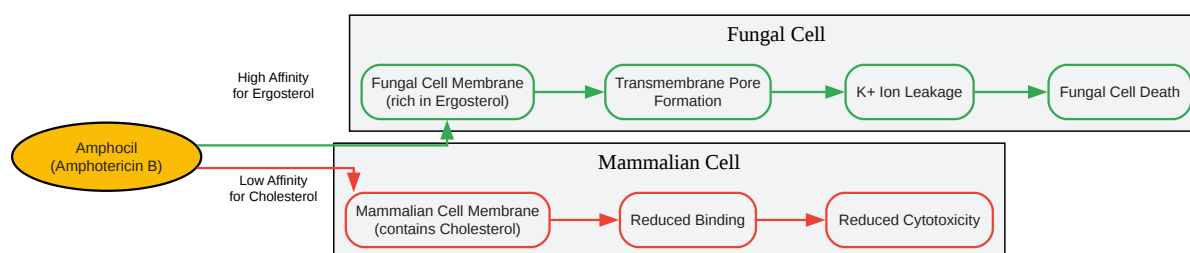
Mechanism of Action

The antifungal activity of **Amphocil** is derived from its active component, amphotericin B. The lipid formulation primarily serves to reduce toxicity by altering the drug's distribution.

- **Binding to Ergosterol:** Amphotericin B binds with high affinity to ergosterol, the primary sterol in the fungal cell membrane.[\[1\]](#)[\[13\]](#)
- **Pore Formation:** This binding disrupts the membrane, forming transmembrane channels or pores.[\[13\]](#)[\[14\]](#)

- Ion Leakage: These pores increase membrane permeability, allowing the leakage of essential intracellular components, particularly monovalent ions like potassium.[1][13]
- Fungal Cell Death: The loss of ionic gradients and essential molecules leads to fungal cell death.[13][14]

The cholesteryl sulfate complex in **Amphocil** is thought to reduce toxicity by minimizing the binding of amphotericin B to cholesterol in mammalian cell membranes, for which it has a lower affinity.[1] The lipid formulation is preferentially taken up by the reticuloendothelial system, leading to higher concentrations in tissues like the liver and spleen and lower concentrations in the kidneys, the primary site of toxicity.[7]



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Caption: Mechanism of action of Amphotericin B and the role of the lipid formulation.

Pharmacokinetics

The pharmacokinetic profile of **Amphocil** differs significantly from that of conventional amphotericin B, which accounts for its improved safety.

Table 2: Comparative Pharmacokinetics of **Amphocil** vs. DAmB

Parameter	Amphocil (ABCD)	Conventional Amphotericin B (DAmB)	Reference
Peak Serum Conc. (Cmax)	Lower	Higher	[7][11]
Area Under Curve (AUC)	Similar	Similar	[11]
Volume of Distribution (Vd)	Higher (reflects tissue uptake)	Lower	[15]
Plasma Clearance	More rapid	Slower	[16]
Terminal Half-life	Longer / Prolonged	~24 hours, then ~15 days	[7][11][17]
Tissue Distribution	Predominantly in the liver	Higher concentrations in the kidney	[7][15]

Efficacy Data

Preclinical Efficacy

Animal models of systemic fungal infections have been crucial in establishing the efficacy of **Amphocil**. These studies indicated a better therapeutic ratio for **Amphocil** compared to DAmB.[11]

Table 3: Summary of Preclinical Efficacy in Murine Aspergillosis Model

Treatment Group (Dose)	Survival Rate (High Inoculum)	Survival Rate (Low Inoculum)	Reference
No Treatment	~9% (1/11 died)	50%	[6]
DAmB (0.8 mg/kg)	100%	Not specified	[6]
Amphocil (0.8 mg/kg)	Not specified	~80% (Significant prolongation)	[6]
Amphocil (4 mg/kg)	~70%	Not specified	[6]
Amphocil (8 mg/kg)	~90% (Significant prolongation)	~90% (Significant prolongation)	[6]

Note: In these studies, while survival was prolonged, no formulation effected a complete cure in all animals. Efficacy varied with the severity of the infection.[6]

Clinical Efficacy

Clinical trials have demonstrated **Amphocil**'s efficacy against a range of invasive fungal infections in patients who failed or were intolerant to conventional therapy.

Table 4: Clinical Efficacy of **Amphocil** in a Phase I Study

Infection Type	Complete or Partial Response Rate	Reference
All Infections	52%	[18]
Fungemia	53% (Complete responses)	[18]
Pneumonia	52% (Complete or partial responses)	[18]

Note: This study involved 75 marrow transplant patients with invasive fungal infections, primarily from *Aspergillus* or *Candida* species.[18]

Safety and Tolerability

While developed to be safer than DAmB, **Amphocil** is associated with a distinct side-effect profile. It demonstrates significantly less nephrotoxicity but is noted for a high rate of infusion-related side effects.[\[11\]](#)[\[19\]](#)[\[20\]](#)

Table 5: Adverse Events Associated with **Amphocil**

Adverse Event	Incidence/Notes	Reference
Infusion-Related Reactions		
Chills	94% (15/16 patients in one study)	[19]
Fever	Occurred with chills in 14/16 patients	[19]
Hypotension	25% (4/16 patients)	[19]
Tachycardia	44% (7/16 patients)	[19]
Nausea/Vomiting	31% (5/16 patients)	[19]
Dyspnoea	19% (3/16 patients)	[19]
Renal Toxicity	Significantly better tolerated and less nephrotoxic than DAmB. No appreciable renal toxicity was observed at any dose level in a Phase I study.	[16] [18] [21]
Anemia	Common	[11]

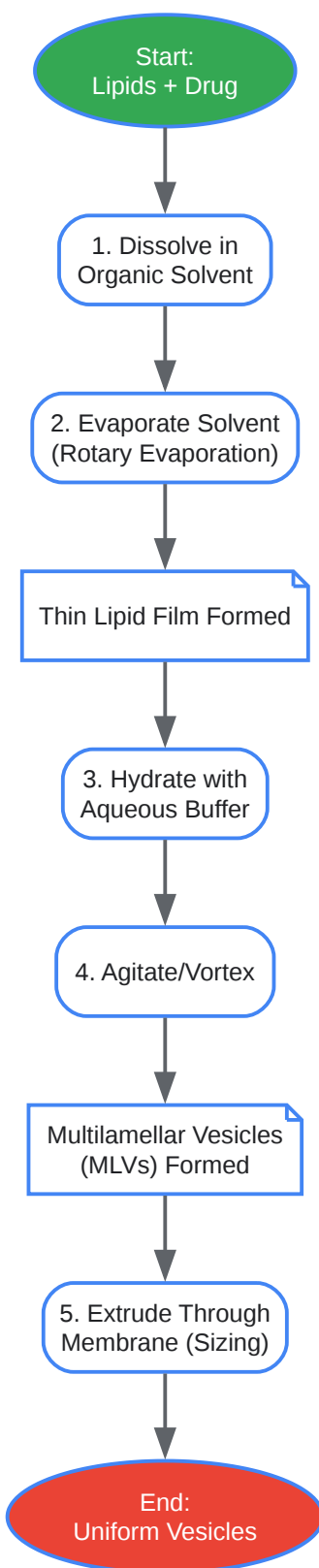
Note: Due to severe infusion-related side effects, one clinical trial evaluating **Amphocil** for prophylaxis in neutropenic patients was terminated prematurely.[\[19\]](#)

Experimental Protocols

Preparation of Lipid-Based Formulations (General Method)

The thin-film hydration method is a common technique for preparing liposomes and lipid-based drug formulations.[22][23][24]

- **Lipid Dissolution:** The lipid components (e.g., cholesteryl sulfate) and the active pharmaceutical ingredient (e.g., amphotericin B) are dissolved in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol).[22][24]
- **Film Formation:** The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.[22][24]
- **Hydration:** The lipid film is hydrated with an aqueous buffer (e.g., HEPES buffer). The mixture is agitated, causing the lipid film to swell and form multilamellar vesicles (MLVs).[22][24]
- **Sizing (Optional):** To achieve a uniform particle size, the liposomal dispersion can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[22][23]



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Caption: Generalized workflow for the thin-film hydration method of liposome preparation.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is commonly used.[25][26][27]

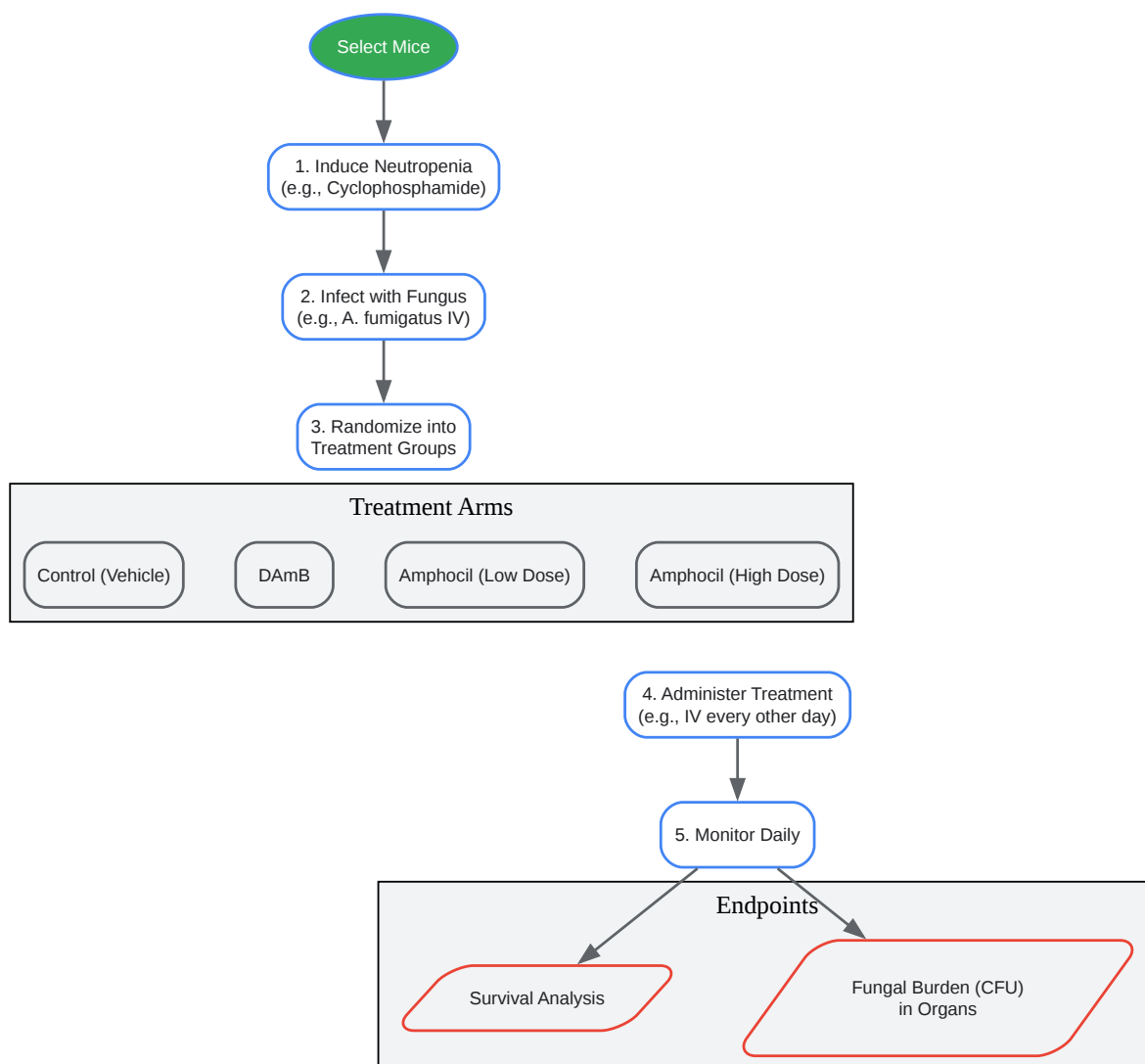
- **Inoculum Preparation:** A standardized suspension of the fungal isolate (e.g., *Candida albicans*) is prepared in a suitable broth medium (e.g., RPMI 1640) to a specific cell density (e.g., 0.5×10^3 to 2.5×10^3 cells/mL).[28]
- **Drug Dilution:** Serial two-fold dilutions of the antifungal agent (**Amphocil**) are prepared in a 96-well microtiter plate.
- **Inoculation:** Each well containing the drug dilution is inoculated with the fungal suspension. Control wells (drug-free and inoculum-free) are included.
- **Incubation:** The microtiter plate is incubated at 35°C for a specified period (e.g., 24-48 hours).[28]
- **Endpoint Determination:** The Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the drug that prevents visible growth of the fungus. The endpoint can be read visually or spectrophotometrically.[28]

In Vivo Efficacy Model (Systemic Murine Aspergillosis)

Animal models are essential for evaluating the in vivo performance of new antifungal formulations.[29][30]

- **Immunosuppression:** Mice (e.g., CD-1 strain) are rendered neutropenic using agents like cyclophosphamide to make them susceptible to fungal infection.[31]
- **Infection:** A suspension of *Aspergillus fumigatus* conidia is injected intravenously to establish a systemic infection.[6]
- **Treatment Initiation:** Therapy begins at a set time post-infection (e.g., 24 hours).[6]

- Drug Administration: Groups of mice receive different treatments: a vehicle control, conventional amphotericin B, or various doses of **Amphocil** (e.g., 0.8, 4, 8 mg/kg). The drug is administered intravenously.[6]
- Monitoring and Endpoints: The primary endpoint is survival, with deaths tallied daily for a set period (e.g., 9 days). Secondary endpoints can include determining the fungal burden (CFU) in target organs (e.g., kidneys, brain) of surviving animals.[6][32]



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Caption: Experimental workflow for an in vivo murine model of systemic aspergillosis.

Conclusion

Amphocil (Amphotericin B Colloidal Dispersion) represents a significant milestone in the evolution of antifungal therapy. Developed as a 1:1 molar complex of amphotericin B and cholesteryl sulfate, its primary innovation was the creation of a lipid-based formulation that alters the drug's pharmacokinetic profile to reduce the severe nephrotoxicity associated with conventional amphotericin B. While it successfully lowered renal toxicity, clinical use revealed a high incidence of infusion-related side effects. Preclinical and clinical studies have confirmed its efficacy against a broad range of invasive fungal infections. The development of **Amphocil** paved the way for other lipid formulations and underscored the principle that modifying a drug's delivery system can fundamentally improve its therapeutic index, a concept that continues to drive innovation in drug development.

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